![molecular formula C22H29FN3O9P B2899945 Sofosbuvir D6 CAS No. 1868135-06-1](/img/structure/B2899945.png)
Sofosbuvir D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sofosbuvir is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections in combination with other antiviral agents . It is a prodrug nucleotide analog, metabolized into its active form as the antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate (also known as GS-461203), which acts as a defective substrate for NS5B (non-structural protein 5B) Synthesis .
Synthesis Analysis
Sofosbuvir presents several interesting synthetic challenges, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . The synthetic approaches to sofosbuvir and its close analogues have been analyzed in depth .
Molecular Structure Analysis
Sofosbuvir is a single-stranded RNA virus that is categorized into nine distinct genotypes . It is marketed as a single isomer .
Chemical Reactions Analysis
Sofosbuvir is metabolized into its active form as the antiviral agent GS-461203 . The electron transfer in sofosbuvir has been studied spectrophotometrically .
Physical And Chemical Properties Analysis
Sofosbuvir has a bioavailability of 92% and is quickly activated to triphosphate . It has a molar mass of 529.458 g·mol −1 .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacodynamics
Sofosbuvir is a potent, orally administered nucleotide analog prodrug inhibitor of the hepatitis C virus (HCV) NS5B polymerase. It exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing. The drug undergoes intracellular activation, forming GS-461203 (active triphosphate, not detected in plasma), leading to the inactive, renally eliminated metabolite GS-331007. Demographic variables do not significantly influence its exposures, demonstrating its consistent pharmacokinetic profile across diverse patient populations (Kirby et al., 2015).
Global Research Trends
A bibliometric analysis highlights that research on sofosbuvir has been a field of intense study, especially in the past few years. The global research production on sofosbuvir is increasing, with a modest contribution from Latin American regions. This trend indicates the growing scientific interest and the ongoing evolution in the field of antiviral research focused on sofosbuvir (Hernández-Vásquez & Rosselli, 2017).
Efficacy in Combination Therapies
Sofosbuvir, in combination with other antiviral agents like the NS5A inhibitor ledipasvir or the NS5B non-nucleoside inhibitor GS-9669, has shown high efficacy in patients with genotype 1 HCV infection, including those who did not respond to previous treatment. The combination therapy demonstrates the versatility and effectiveness of sofosbuvir in various therapeutic regimens (Gane et al., 2014).
Drug Resistance and Safety Profile
Studies have shown that sofosbuvir has a high barrier to resistance, making it a reliable option in antiviral therapy. The occurrence of treatment-emergent variants like L159F and V321A does not significantly confer resistance to sofosbuvir, underlining its robustness against HCV mutation (Svarovskaia et al., 2014). Furthermore, the drug's safety profile is substantiated by its general tolerability and the absence of serious adverse events leading to treatment discontinuation.
Potential Beyond HCV Treatment
Sofosbuvir's potential extends beyond HCV treatment. It has been considered for repurposing as an antiviral drug against COVID-19. Preliminary studies suggest that sofosbuvir, due to its inhibition of positive-strand RNA viruses, could be effective against SARS-CoV-2. This demonstrates the versatility of sofosbuvir as an antiviral agent beyond its primary application for HCV (Sayad et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,1,1,3,3,3-hexadeuteriopropan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1/i1D3,2D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZHDVOVKQGIBA-FMYNZQRGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])OC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O9P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sofosbuvir D6 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.